N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex molecular structure includes a dihydropyridazine core and a sulfonyl phenyl group, which contribute to its biological activity. The molecular formula is and it has a molecular weight of approximately 466.6 g/mol . This compound is classified under the category of carboxamides, specifically those containing a dihydropyridazine moiety.
The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be represented in various formats:
The compound's structure can be visualized using SMILES notation: Cc1cccc(-n2ccc(=O)c(C(=O)Nc3ccc(S(=O)(=O)N4CCCC(C)C4)cc3)n2)c1 .
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide primarily involves its interaction with specific biological targets:
Research indicates that the sulfonyl group enhances binding affinity to these targets, making it a promising candidate for drug development.
The physical and chemical properties of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.6 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in biological systems and during synthesis .
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several potential applications:
Ongoing research aims to further elucidate its pharmacological profiles and expand its applications in drug discovery.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1